molecular formula C22H22FNO4 B11620693 (4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B11620693
M. Wt: 383.4 g/mol
InChI Key: KYCDPNWRRZWGBT-CZIZESTLSA-N
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Description

5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a methylbenzoyl group

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22FNO4/c1-14-7-9-15(10-8-14)20(25)18-19(16-5-3-6-17(23)13-16)24(11-4-12-28-2)22(27)21(18)26/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18+

InChI Key

KYCDPNWRRZWGBT-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Fluorophenyl Group:

    Addition of the Hydroxy Group: This step involves the hydroxylation of the compound to introduce the hydroxy group.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the compound to introduce the methoxypropyl group.

    Incorporation of the Methylbenzoyl Group: This step involves the acylation of the compound to introduce the methylbenzoyl group.

Industrial production methods for this compound would involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, nucleophiles like sodium methoxide, and hydrolyzing agents like hydrochloric acid.

Scientific Research Applications

5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    5-(3-Chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group.

    5-(3-Fluorophenyl)-3-hydroxy-1-(3-ethoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has an ethoxypropyl group instead of a methoxypropyl group.

  • **5-(3-Fluorophenyl)-3-hydroxy-1-

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